Cas no 39787-83-2 (2-methoxy-4-nitrobenzoyl chloride)

2-methoxy-4-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-4-nitrobenzoyl chloride
- 2-methoxy-4-nitrobenzoic acid chloride
- 2-methoxy-4-nitro-benzoyl chloride
- 2-Methoxy-4-nitro-benzoylchlorid
- 4-nitro-2methoxy-benzoylchloride
- AC1MI2EY
- AG-F-40629
- CTK1C5732
- EINECS 254-631-3
- 39787-83-2
- AC9821
- SCHEMBL3273644
- MFCD12025255
- NS00030666
- SY262781
- DTXSID10192864
- AKOS005147335
- DTXCID50115355
-
- MDL: MFCD12025255
- インチ: InChI=1S/C8H6ClNO4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3
- InChIKey: DJDAPLBWGIXUAG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
計算された属性
- せいみつぶんしりょう: 214.99858
- どういたいしつりょう: 214.9985354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 72.1Ų
じっけんとくせい
- PSA: 69.44
2-methoxy-4-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001318-250mg |
2-Methoxy-4-nitrobenzoyl chloride |
39787-83-2 | 97% | 250mg |
$494.40 | 2023-09-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262781-1g |
2-Methoxy-4-nitrobenzoyl Chloride |
39787-83-2 | ≥95% | 1g |
¥4240.0 | 2023-09-15 | |
eNovation Chemicals LLC | D779994-1g |
2-Methoxy-4-nitrobenzoyl Chloride |
39787-83-2 | 95% | 1g |
$545 | 2025-02-27 | |
Alichem | A015001318-1g |
2-Methoxy-4-nitrobenzoyl chloride |
39787-83-2 | 97% | 1g |
$1579.40 | 2023-09-02 | |
Alichem | A015001318-500mg |
2-Methoxy-4-nitrobenzoyl chloride |
39787-83-2 | 97% | 500mg |
$815.00 | 2023-09-02 | |
eNovation Chemicals LLC | D779994-1g |
2-Methoxy-4-nitrobenzoyl Chloride |
39787-83-2 | 95% | 1g |
$545 | 2024-07-20 | |
eNovation Chemicals LLC | D779994-1g |
2-Methoxy-4-nitrobenzoyl Chloride |
39787-83-2 | 95% | 1g |
$545 | 2025-03-01 |
2-methoxy-4-nitrobenzoyl chloride 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-methoxy-4-nitrobenzoyl chlorideに関する追加情報
2-Methoxy-4-Nitrobenzoyl Chloride: A Comprehensive Overview
2-Methoxy-4-nitrobenzoyl chloride, also known by its CAS number CAS No. 39787-83-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is widely recognized for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, characterized by a benzene ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position, along with a reactive acyl chloride group, makes it highly valuable in chemical transformations.
The synthesis of 2-methoxy-4-nitrobenzoyl chloride typically involves the acylation of 2-methoxy-4-nitrobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction generates the corresponding acyl chloride, which is highly reactive due to the electrophilic nature of the carbonyl carbon. The compound's reactivity is further enhanced by the electron-withdrawing nitro group at the para position, which activates the benzene ring for electrophilic substitution reactions.
In recent years, researchers have explored the use of 2-methoxy-4-nitrobenzoyl chloride in drug discovery programs. For instance, studies have demonstrated its potential as a building block for developing bioactive molecules targeting various therapeutic areas, including cancer and inflammation. The methoxy and nitro groups provide opportunities for fine-tuning the physicochemical properties of derivatives, such as solubility and bioavailability.
Beyond pharmaceutical applications, 2-methoxy-4-nitrobenzoyl chloride has found utility in agrochemical research. Its ability to act as an acylating agent enables the synthesis of herbicides and fungicides with improved efficacy. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.
The compound's structure also lends itself to applications in materials science. For example, derivatives of 2-methoxy-4-nitrobenzoyl chloride have been investigated for their potential use in organic electronics, particularly in the development of semiconducting polymers and thin-film transistors. The electron-withdrawing groups on the benzene ring contribute to the conjugation and stability of these materials.
In terms of safety considerations, handling 2-methoxy-4-nitrobenzoyl chloride requires appropriate precautions due to its reactivity and potential irritancy. Proper personal protective equipment (PPE) should be used during synthesis and manipulation to ensure worker safety.
Looking ahead, ongoing research continues to uncover new applications for 2-methoxy-4-nitrobenzoyl chloride. Its role as a key intermediate in diverse chemical transformations positions it as an essential component in modern organic synthesis. As scientific understanding advances, so too will the potential uses of this remarkable compound.
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